1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide
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Overview
Description
1-(4-CHLOROPHENYL)-N~1~-[2-(4-METHOXYPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-1-CYCLOPENTANECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-N~1~-[2-(4-METHOXYPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-1-CYCLOPENTANECARBOXAMIDE typically involves a multi-step process. One common method starts with the condensation of 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiosemicarbazide to yield the thienopyrazole core. The final step involves the acylation of the thienopyrazole with cyclopentanecarboxylic acid chloride under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The use of continuous flow reactors and automated synthesis platforms can also be employed to increase production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-N~1~-[2-(4-METHOXYPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-1-CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N~1~-[2-(4-METHOXYPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-1-CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biological processes, such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE: A structurally similar compound with different functional groups.
1-(4-CHLOROPHENYL)-3-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Another pyrazole derivative with similar core structure but different substituents.
Uniqueness
1-(4-CHLOROPHENYL)-N~1~-[2-(4-METHOXYPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-1-CYCLOPENTANECARBOXAMIDE is unique due to its specific combination of functional groups and its thienopyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H24ClN3O4S |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H24ClN3O4S/c1-32-19-10-8-18(9-11-19)28-22(20-14-33(30,31)15-21(20)27-28)26-23(29)24(12-2-3-13-24)16-4-6-17(25)7-5-16/h4-11H,2-3,12-15H2,1H3,(H,26,29) |
InChI Key |
DDCUCVXSGYHWRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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